![molecular formula C20H26ClN5O2S B2990454 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331141-44-6](/img/structure/B2990454.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN5O2S and its molecular weight is 435.97. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Thiazole derivatives have been studied for their antitumor and cytotoxic activities. Some compounds have shown potent effects on human tumor cell lines, including prostate cancer .
Antifungal Activity
Thiazole compounds have also been synthesized and screened for their antifungal activity, indicating potential use in treating fungal infections .
Anti-inflammatory Activity
Similar compounds have been evaluated for their anti-inflammatory properties, which could make them candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) .
COX Inhibition
Some thiazole derivatives have shown weak COX-1 inhibitory activity, suggesting a potential application in pain and inflammation management .
Structure-Activity Relationships (SAR) Analysis
Thiazole cores are often maintained in various compounds to obtain simpler molecules with more suitable drug-like properties for SAR analysis .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound acts as an inhibitor of the COX enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid into various eicosanoids, including prostaglandins, by the action of COX enzymes . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of the COX enzymes and the subsequent decrease in prostaglandin production result in a reduction of inflammation . This can lead to a decrease in pain and other symptoms associated with inflammation .
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S.ClH/c1-14-12-16-18(13-15(14)2)28-20(22-16)25(7-6-24-8-10-27-11-9-24)19(26)17-4-5-21-23(17)3;/h4-5,12-13H,6-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHINXRUHTZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride |
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